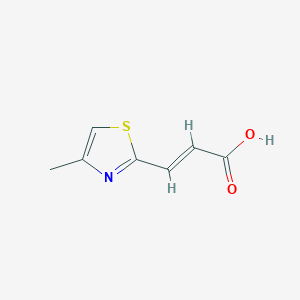

3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid

説明

3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid (IUPAC name: (E)-3-(4-methyl-1,3-thiazol-2-yl)prop-2-enoic acid) is a heterocyclic carboxylic acid featuring a thiazole ring substituted with a methyl group at the 4-position and an α,β-unsaturated carboxylic acid side chain. Key structural and physicochemical properties include:

- Molecular Formula: C₇H₇NO₂S .

- SMILES: CC1=CSC(=N1)/C=C/C(=O)O (E-configuration confirmed by InChIKey) .

This compound lacks reported biological activity or patent applications, indicating it may serve as a structural motif for further derivatization .

特性

IUPAC Name |

(E)-3-(4-methyl-1,3-thiazol-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-5-4-11-6(8-5)2-3-7(9)10/h2-4H,1H3,(H,9,10)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTYLJBGZKRLMS-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC(=N1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid typically involves the formation of the thiazole ring followed by the introduction of the prop-2-enoic acid moiety. One common method involves the cyclization of appropriate precursors under specific conditions. Industrial production methods may vary, but they generally involve similar synthetic routes with optimizations for yield and purity .

化学反応の分析

3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Research indicates that 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid exhibits significant activity against various bacterial strains. A study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for developing new antibiotics .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid | S. aureus | 15 |

| 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid | E. coli | 12 |

Anti-inflammatory Properties

Another significant application is in anti-inflammatory research. Thiazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines. A case study highlighted the compound's ability to reduce inflammation markers in a murine model of arthritis .

Biochemistry Applications

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been identified as a potential inhibitor of polymerase theta (Polθ), which is implicated in cancer cell proliferation . This inhibition could lead to new therapeutic strategies in cancer treatment.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Polymerase Theta | Competitive | 5.4 |

Peptide Synthesis

In biochemistry, 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid serves as an organic buffer and is utilized in peptide synthesis. Its high yield and efficiency make it suitable for various biochemical applications .

Material Science Applications

Liquid Crystals Formation

Research has shown that certain thiazole derivatives can form liquid crystals, which are essential for various electronic applications. The unique properties of these compounds allow them to be used in displays and other optoelectronic devices .

Case Studies

Case Study 1: Antimicrobial Efficacy

A comprehensive study conducted by Kashyap et al. (2012) evaluated the antimicrobial effects of various thiazole derivatives, including 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid. The results indicated a robust antibacterial activity that could pave the way for new treatments against resistant strains.

Case Study 2: Anti-inflammatory Mechanisms

Research by Mohapatra et al. (2019) explored the anti-inflammatory mechanisms of thiazole compounds in animal models. The findings suggested that these compounds could inhibit NF-kB signaling pathways, leading to reduced inflammation and pain.

作用機序

The mechanism of action of 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, influencing cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

Comparison with Structurally Similar Compounds

Thiazole-Based Carboxylic Acids

3-((4-Methylthiazol-2-yl)(p-tolyl)amino)propanoic Acid (21a)

- Structure: Features a 4-methylthiazole linked to a p-tolyl group via an amino bridge and a propanoic acid side chain (C₁₅H₁₈N₂O₂S) .

- Synthesis : Prepared from thioureido acids and chloroacetone under reflux, followed by sodium acetate-mediated cyclization .

- Key Differences: The amino bridge and saturated propanoic acid chain contrast with the α,β-unsaturated system in the target compound, likely reducing electrophilicity and altering bioavailability .

4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic Acid

- Structure: Contains a thiazole-amide linkage and a γ-ketobutanoic acid moiety (C₈H₁₀N₂O₃S) .

- Applications : Marketed as an industrial-grade intermediate (99% purity), highlighting its utility in bulk synthesis .

2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic Acid

α,β-Unsaturated Thiazole Derivatives

(Z)-3-[1-(1,3-Thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-enoic Acid

- Structure : Combines a thiazole with a pyrrole ring via an α,β-unsaturated acid (C₁₀H₈N₂O₂S) .

- Key Differences : The conjugated pyrrole-thiazole system may enhance π-stacking interactions, a property absent in the target compound’s simpler structure .

Lusutrombopag

Structural and Functional Analysis

Table 1: Comparative Analysis of Key Thiazole Derivatives

Key Observations :

Electrophilicity : The α,β-unsaturated acid in the target compound may confer reactivity toward nucleophiles (e.g., thiols in biological systems), unlike saturated analogs .

Solubility: Propanoic acid derivatives (e.g., 21a) exhibit higher aqueous solubility due to ionizable carboxylates, whereas the target compound’s conjugated system may reduce solubility .

Bioactivity Potential: While the target compound lacks reported activity, structurally related thiazoles like Lusutrombopag highlight the scaffold’s versatility in drug design .

生物活性

3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid, a compound featuring a thiazole moiety, has garnered attention due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid is , with a molecular weight of approximately 155.17 g/mol. The compound contains a thiazole ring, which is known for its role in various biological activities.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors involved in various biological pathways. For instance, thiazole derivatives have been shown to exhibit significant antimicrobial and anticancer properties by interfering with cellular processes such as DNA replication and protein synthesis .

Antimicrobial Activity

- Antibacterial Properties : Thiazole derivatives, including 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid, have demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies indicate that compounds with similar structures exhibit minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Antifungal Activity : Research shows that certain thiazole derivatives possess antifungal properties against pathogens like Candida albicans and Aspergillus niger. For example, derivatives have been reported to achieve inhibition rates between 58% and 66% against these fungi .

Anticancer Activity

Thiazole-based compounds have been investigated for their potential anticancer effects. In vitro studies reveal that these compounds can induce apoptosis in cancer cells by activating caspase pathways, leading to cell death . Additionally, they may inhibit tumor growth through mechanisms involving the modulation of cell cycle progression and angiogenesis .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiazole derivatives, including 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values lower than those of conventional antibiotics.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid | S. aureus | 32 |

| E. coli | 64 |

Study 2: Anticancer Properties

In another investigation focused on cancer cell lines, the compound exhibited a dose-dependent reduction in cell viability in human breast cancer cells (MCF-7). The study reported an IC50 value of approximately 25 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis via caspase activation |

Q & A

What are the common synthetic routes for 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid?

Basic

The compound is typically synthesized via condensation reactions between thiazole derivatives (e.g., 4-methylthiazol-2-amine) and acrylic acid derivatives under basic conditions. For instance, reacting 4-methylthiazole precursors with acryloyl chloride in the presence of a base like sodium acetate yields the target compound. Continuous flow reactors and automated systems are often employed to optimize yield and purity .

How is the structural characterization of this compound typically performed?

Basic

Structural confirmation relies on spectroscopic and analytical techniques:

- NMR spectroscopy (1H and 13C) identifies proton and carbon environments, particularly distinguishing the thiazole ring and propenoic acid moieties.

- IR spectroscopy confirms functional groups like C=O (1700–1680 cm⁻¹) and C=C (1630–1600 cm⁻¹).

- Elemental analysis validates empirical composition.

- X-ray crystallography (using programs like SHELXL) resolves 3D molecular geometry, though limited data exists for this specific compound .

What strategies are employed to analyze contradictory bioactivity data across different studies?

Advanced

Contradictions in bioactivity (e.g., varying IC50 values in antimicrobial assays) may arise from differences in:

- Assay conditions (pH, solvent, cell line variability).

- Compound purity (HPLC or TLC validation is critical).

- Structural analogs (e.g., regioisomers or impurities in derivatives).

To reconcile discrepancies, researchers standardize protocols, perform dose-response curves, and use structure-activity relationship (SAR) models to isolate key pharmacophores .

What are the key considerations in designing derivatives to improve pharmacokinetic properties?

Advanced

Derivative design focuses on:

- Substituent modulation (e.g., electron-withdrawing groups on the thiazole ring to enhance metabolic stability).

- Bioisosteric replacement (e.g., replacing the propenoic acid with a propanoic acid to reduce polarity).

- Solubility enhancement via salt formation (e.g., sodium salts) or PEGylation.

Studies on analogs like 3-((4-acetylphenyl)(thiazol-2-yl)amino)propanoic acids demonstrate improved bioavailability through these strategies .

How do researchers address challenges in regioselective synthesis of thiazole-containing compounds?

Advanced

Regioselectivity challenges in thiazole ring formation are mitigated by:

- Temperature control (low temps favor kinetic products).

- Catalytic systems (e.g., Lewis acids to direct cyclization).

- Protecting groups (e.g., acetylating the thiazole nitrogen to prevent undesired side reactions).

For example, selective synthesis of 4-methylthiazole derivatives requires precise stoichiometry of sulfur and nitrogen sources .

What are the reported biological activities of this compound, and what assay systems are commonly used?

Basic

The compound exhibits:

- Antimicrobial activity against Gram-positive bacteria (tested via broth microdilution, MIC assays).

- Antitumor effects in cancer cell lines (e.g., MTT assays on HeLa or MCF-7 cells).

Mechanistic studies suggest inhibition of bacterial cell wall synthesis or interaction with cancer-related kinases .

How can crystallographic data inform the rational design of more potent analogs?

Advanced

Crystallographic data (refined via SHELXL) reveal:

- Intermolecular interactions (e.g., hydrogen bonds between the propenoic acid and target proteins).

- Conformational flexibility of the thiazole ring, guiding rigidification strategies.

For instance, derivatives with constrained conformations show enhanced binding affinity in docking studies .

What methodologies are recommended for scaling up synthesis while maintaining purity?

Advanced

Scale-up protocols emphasize:

- Continuous flow chemistry to reduce batch variability.

- In-line purification (e.g., scavenger resins to remove unreacted reagents).

- Process analytical technology (PAT) for real-time monitoring (e.g., FTIR or Raman spectroscopy).

Automated systems used in synthesizing 3-(thiazol-2-yl)propanoic acid derivatives achieve >95% purity at multi-gram scales .

How is the compound’s stability assessed under varying storage conditions?

Advanced

Stability studies employ:

- Accelerated degradation tests (e.g., exposure to heat, light, or humidity).

- HPLC-MS to identify degradation products (e.g., oxidation of the thiazole sulfur).

- Kinetic modeling to predict shelf life.

Lyophilization or storage in inert atmospheres (argon) is recommended for long-term stability .

What computational tools are used to predict the compound’s ADMET properties?

Advanced

ADMET prediction leverages:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。